

# A Comparative Dosimetric Analysis of Prostate-Specific Membrane Antigen (PSMA) Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Dota-psma-EB-01 |           |
| Cat. No.:            | B15604543       | Get Quote |

A detailed guide for researchers and drug development professionals on the absorbed radiation doses of various PSMA-targeted agents, supported by experimental data and standardized protocols.

Prostate-Specific Membrane Antigen (PSMA) has emerged as a pivotal target for both diagnosis and therapy of prostate cancer. The development of various radiolabeled PSMA ligands has provided new avenues for personalized medicine. This guide offers a comparative analysis of the dosimetry of commonly used and emerging PSMA radiopharmaceuticals, providing essential data for researchers, scientists, and drug development professionals. The information is compiled from recent meta-analyses and clinical studies to ensure a comprehensive and objective overview.

# Dosimetry of Therapeutic 177Lu-Labeled PSMA Radiopharmaceuticals

Lutetium-177 (177Lu) is a beta-emitter widely used for radioligand therapy. Several PSMA-targeted ligands have been labeled with 177Lu, with 177Lu-PSMA-617 and 177Lu-PSMA-I&T being the most extensively studied. A recent systematic review and meta-analysis of 29 studies encompassing 535 patients provides a robust comparison of their absorbed doses in various organs.[1][2][3][4][5]



| Organ/Tissue   | 177Lu-PSMA-<br>617 (Gy/GBq) | 177Lu-PSMA-<br>I&T (Gy/GBq) | 177Lu-J591<br>(Gy/GBq) | Key Findings<br>& Significance<br>(p-value)                                                                                                                                                               |
|----------------|-----------------------------|-----------------------------|------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Kidneys        | 4.04                        | 4.70                        | 1.41                   | No significant difference between 177Lu-PSMA-617 and 177Lu-PSMA-I&T (p=0.10).[1] [2] A trend towards a higher kidney dose with 177Lu-PSMA-I&T was noted. [1][3] 177Lu-J591 showed a lower kidney dose.[2] |
| Parotid Glands | 5.85                        | 2.62                        | Not Reported           | 177Lu-PSMA-<br>617 showed a<br>significantly<br>higher absorbed<br>dose to the<br>parotid glands<br>compared to<br>177Lu-PSMA-<br>I&T (p<0.01).[1]<br>[2][3]                                              |



| Submandibular<br>Glands | 5.15  | 4.35  | Not Reported | No significant difference observed between 177Lu-PSMA-617 and 177Lu-PSMA-I&T (p=0.56).[1]                                                                                                    |
|-------------------------|-------|-------|--------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Lacrimal Glands         | 11.03 | 19.23 | Not Reported | No significant difference, though a wide range was observed (p=0.20).[1][2] Another study reported a higher dose for 177Lu-PSMA-617 (5.1 Gy/GBq) compared to 177Lu-PSMA I&T (3.7 Gy/GBq).[6] |
| Bone Marrow             | 0.24  | 0.19  | 0.32         | No significant difference between 177Lu-PSMA-617 and 177Lu-PSMA-I&T (p=0.31).[1] [2] 177Lu-J591 resulted in a higher bone marrow dose.[2]                                                    |
| Liver                   | 1.11  | 0.56  | 2.10         | No significant<br>difference<br>between 177Lu-<br>PSMA-617 and                                                                                                                               |



|                              |      |      |              | 177Lu-PSMA-I&T (p=0.05).[1] 177Lu-J591 showed a significantly higher liver dose. [2]       |
|------------------------------|------|------|--------------|--------------------------------------------------------------------------------------------|
| Soft Tissue<br>Tumor Lesions | 4.19 | 2.94 | Not Reported | A trend towards higher tumor doses with 177Lu-PSMA- 617 was observed (p=0.26).[1][3]       |
| Whole Body                   | 0.04 | 0.03 | Not Reported | 177Lu-PSMA-<br>617 had a<br>slightly higher<br>mean whole-<br>body dose<br>(p<0.00001).[6] |

Data compiled from a meta-analysis by Calais et al. (2024) and other cited studies.[1][2][3][6] It is important to note that dosimetry methodologies were reported to be heterogeneous across studies, highlighting a need for standardization.[1][4]

# Dosimetry of Diagnostic PSMA Radiopharmaceuticals: 68Ga vs. 18F

Gallium-68 (68Ga) and Fluorine-18 (18F) are positron emitters used for PET imaging. While 68Ga-PSMA-11 has been the standard, 18F-labeled agents like 18F-PSMA-1007 and 18F-DCFPyL offer logistical advantages.



| Organ/Parameter              | 68Ga-PSMA-11-<br>HBED-CC<br>(mGy/MBq or<br>mSv/MBq) | 18F-PSMA-1007<br>(mGy/MBq or<br>mSv/MBq) | Key Findings                                                                                                                                                           |
|------------------------------|-----------------------------------------------------|------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Kidneys                      | 2.13E-01                                            | 1.48E-01                                 | Higher uptake in<br>kidneys for 68Ga-<br>PSMA-11.[7][8]                                                                                                                |
| Spleen                       | 2.90E-02                                            | 1.06E-01                                 | Higher uptake in the spleen for 18F-PSMA-1007.[7][8]                                                                                                                   |
| Liver                        | 3.03E-02                                            | 6.80E-02                                 | Higher uptake in the liver for 18F-PSMA-1007.[7][8]                                                                                                                    |
| Urinary Bladder              | 1.89E-02                                            | -                                        | Higher uptake in the urinary bladder for 68Ga-PSMA-11.[7][8] 18F-PSMA-1007 shows less urinary clearance, which can be advantageous for imaging the prostate bed.[7][8] |
| Whole-body Effective<br>Dose | 1.03E-02 mSv/MBq                                    | 1.46E-02 mSv/MBq                         | The whole-body<br>effective dose is<br>higher for 18F-PSMA-<br>1007.[7][8]                                                                                             |

Data from a comparative study by Mittal et al.[7][8] Studies comparing 18F-DCFPyL with 68Ga-PSMA-11 have found similar biodistribution and lesion uptake.[9][10][11][12]

# Dosimetry of Alpha-Emitter-Based PSMA Radiopharmaceuticals: 225Ac



Actinium-225 (225Ac) is an alpha-emitter that delivers high linear energy transfer radiation, making it a potent therapeutic radionuclide. Dosimetry for alpha-emitters is more complex and often involves assuming a relative biological effectiveness (RBE).

| Organ           | 225Ac-PSMA-617<br>(Sv/MBq, RBE=5) | 225Ac-PSMA-I&T<br>(SvRBE=5/MBq) | Key Findings                                                                                   |
|-----------------|-----------------------------------|---------------------------------|------------------------------------------------------------------------------------------------|
| Salivary Glands | 2.3                               | Not Reported                    | Severe xerostomia was found to be the dose-limiting toxicity for 225Ac-PSMA-617.               |
| Kidneys         | 0.7                               | 0.17 ± 0.06                     | The kidney dose is a significant consideration in 225Ac-PSMA therapy.                          |
| Red Marrow      | 0.05                              | Not Reported                    |                                                                                                |
| Tumor Lesions   | Not Reported                      | 0.36 ± 0.1                      | Lesions received significantly higher RBE-weighted absorbed doses compared to the kidneys.[13] |

Data for 225Ac-PSMA-617 is based on dosimetry estimates from extrapolated 177Lu-PSMA-617 scans. Data for 225Ac-PSMA-I&T is from image-based dosimetry.[13] The use of an RBE of 5 is a common assumption.[14]

# Experimental Protocols for PSMA Radiopharmaceutical Dosimetry

The accurate determination of absorbed doses relies on standardized and rigorous experimental protocols. While methodologies can vary between studies, a general workflow can be outlined.



## Patient Preparation and Administration:

- Patients are typically well-hydrated.
- The radiopharmaceutical is administered intravenously. The injected activity is carefully measured.

### Image Acquisition:

- Serial imaging is performed at multiple time points post-injection to capture the pharmacokinetics of the radiopharmaceutical. Common time points include 2, 24, 48, and 72-168 hours.[15][16][17][18]
- · Imaging modalities include:
  - 2D Planar Whole-Body Scans: Provide a quick overview of the tracer distribution but can be limited by overlapping organs.[19]
  - 3D SPECT/CT: Offers more accurate quantification by providing a 3D view and allowing for attenuation and scatter correction. This is generally the preferred method for organ and lesion dosimetry.[19][20][21]
  - Hybrid Dosimetry: Combines 2D and 3D data to balance accuracy and acquisition time.
     [20][21]

### Image Analysis and Dose Calculation:

- Regions of interest (ROIs) or volumes of interest (VOIs) are drawn over source organs and tumor lesions on the acquired images.
- Time-activity curves are generated from the serial imaging data to determine the timeintegrated activity in each source region.
- Absorbed doses are calculated using software based on the Medical Internal Radiation Dose (MIRD) formalism, such as OLINDA/EXM.[6]





## Generalized Experimental Workflow for PSMA Radiopharmaceutical Dosimetry

Click to download full resolution via product page

(e.g., OLINDA/MIRD)

A generalized workflow for clinical dosimetry studies of PSMA radiopharmaceuticals.

## **Comparative Analysis and Logical Relationships**



The choice of a PSMA radiopharmaceutical depends on various factors, including the intended application (diagnosis or therapy), the desired radiation characteristics, and logistical considerations. The dosimetric data presented reveals key differences that can guide this selection process.



#### Click to download full resolution via product page

Logical relationships in the comparative dosimetry of PSMA radiopharmaceuticals.

In conclusion, the dosimetric profiles of PSMA radiopharmaceuticals are diverse, with significant implications for their clinical application. While 177Lu-based agents have shown a favorable therapeutic window, careful consideration of organ toxicity, particularly for the salivary glands and kidneys, is essential. The trend towards higher tumor doses with 177Lu-PSMA-617 may be clinically relevant. For diagnostic purposes, 18F-labeled tracers offer logistical benefits and show comparable performance to 68Ga-PSMA-11, albeit with differences in organ uptake. Alpha-emitters like 225Ac hold immense therapeutic promise due to their high cytotoxicity, but their higher potential for toxicity necessitates careful patient selection and dose optimization. The heterogeneity in dosimetry methodologies across studies underscores the critical need for standardization to enable more direct and reliable comparisons in the future.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Dosimetry of [177Lu]Lu-PSMA-Targeted Radiopharmaceutical Therapies in Patients with Prostate Cancer: A Comparative Systematic Review and Metaanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Dosimetry of [177Lu]Lu-PSMA—Targeted Radiopharmaceutical Therapies in Patients with Prostate Cancer: A Comparative Systematic Review and Metaanalysis | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Dosimetry of [177Lu]Lu-PSMA—Targeted Radiopharmaceutical Therapies in Patients with Prostate Cancer: A Comparative Systematic Review and Metaanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Prostate-Specific Membrane Antigen Radioligand Therapy Using 177Lu-PSMA I&T and 177Lu-PSMA-617 in Patients with Metastatic Castration-Resistant Prostate Cancer: Comparison of Safety, Biodistribution, and Dosimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Internal Dosimetry of 18 F-PSMA-1007 and 68 Ga-PSMA-11-HBED-CC -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. urologytimes.com [urologytimes.com]
- 10. urotoday.com [urotoday.com]
- 11. Frontiers | Comparison of 18F-DCFPyL and 68Ga-PSMA-11 for 177Lu-PSMA-617 therapy patient selection [frontiersin.org]
- 12. Comparison of 18F-DCFPyL and 68Ga-PSMA-11 for 177Lu-PSMA-617 therapy patient selection PMC [pmc.ncbi.nlm.nih.gov]
- 13. Image-based dosimetry for [225Ac]Ac-PSMA-I&T therapy and the effect of daughter-specific pharmacokinetics PMC [pmc.ncbi.nlm.nih.gov]







- 14. Image-based dosimetry for [225Ac]Ac-PSMA-I&T therapy and the effect of daughter-specific pharmacokinetics | springermedizin.de [springermedizin.de]
- 15. researchgate.net [researchgate.net]
- 16. Organ and tumor dosimetry including method simplification for [177Lu]Lu-PSMA-I&T for treatment of metastatic castration resistant prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. pure.eur.nl [pure.eur.nl]
- 19. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 20. Comparison of different methods for post-therapeutic dosimetry in [177Lu]Lu-PSMA-617 radioligand therapy PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Dosimetric Analysis of Prostate-Specific Membrane Antigen (PSMA) Radiopharmaceuticals]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b15604543#comparative-analysis-of-dosimetry-for-various-psma-radiopharmaceuticals]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com